molecular formula C15H16O5 B5503938 ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5503938
M. Wt: 276.28 g/mol
InChI Key: IRJCKCYPLUGXFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds is determined using single crystal X-ray diffraction, revealing intricate details like crystal packing, molecular conformation, and intermolecular interactions. For instance, compounds within the same family exhibit various C–H•••O intermolecular interactions, contributing to their stability and solid-state architecture (Jyothi et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving coumarin derivatives often exploit the reactive sites at the carbonyl group and the positions adjacent to the oxygen atoms in the ring. These sites are amenable to nucleophilic attacks, facilitating reactions such as alkylation, acylation, and the introduction of various substituents. The specific chemical reactions and properties of ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate are not detailed in the available literature, suggesting a niche area of research with potential for discovery.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the applications and handling of chemical compounds. While specific data on this compound is not provided, related compounds in the coumarin family are characterized by their solubility in common organic solvents and their tendency to form stable crystals, as inferred from their crystallographic analyses (Jyothi et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structure Analysis : Ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate has been synthesized and characterized, with its crystal structure determined via single crystal X-ray diffraction. The study revealed several C–H•••O intermolecular interactions leading to a three-dimensional architecture, highlighting the compound's potential in material science and molecular engineering (Jyothi et al., 2017).

Chemical Reactions and Synthesis Techniques

  • Efficient One-Pot Synthesis : The compound has been synthesized through a one-pot reaction, demonstrating an efficient method for producing ethyl [2-(2H-Chromene-3yl)-4-oxo-L,3-thiazolidin-3-yl]acetates. This illustrates the compound's role in facilitating streamlined synthetic processes in organic chemistry (Reddy & Krupadanam, 2010).

Antimicrobial and Antibacterial Activity

  • Antibacterial Activity : A study on the structure and in vitro activity of a coumarin derivative closely related to ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate showed promising results against both gram-positive and gram-negative bacteria. This indicates its potential use in developing new antimicrobial agents (Rani, 2017).

Antioxidative and Anti-inflammatory Properties

  • Antioxidative and Anti-inflammatory Properties : Research on derivatives from the red seaweed Gracilaria opuntia led to the isolation of a highly oxygenated 2H-chromen derivative. It exhibited significant anti-inflammatory and antioxidative activities, suggesting its potential in pharmaceutical applications targeting inflammation and oxidative stress (Makkar & Chakraborty, 2018).

Application in Material Science

  • Ester Hydrogenation Catalyst : The dynamic redox cycle of Cu0 and Cu+ over Cu/SiO2 catalyst in ester hydrogenation revealed that esters, including ethyl acetate, can oxidize Cu0 to Cu+ which then can be reduced back to Cu0 by H2. This shows the compound's relevance in catalysis and material science, providing insights into the optimization of catalytic processes (Ma et al., 2015).

Safety and Hazards

The safety and hazards associated with ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate are not well-documented. As with any chemical, it should be handled with care to avoid exposure and contamination .

properties

IUPAC Name

ethyl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-18-14(17)8-19-12-6-5-11-9(2)7-13(16)20-15(11)10(12)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJCKCYPLUGXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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